molecular formula C19H18F2N2O3 B2605999 2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide CAS No. 921518-24-3

2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Cat. No.: B2605999
CAS No.: 921518-24-3
M. Wt: 360.361
InChI Key: RTYSALAHRKPESN-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzene ring linked to a carbonyl group (C=O) and a nitrogen atom, with a functional group attached to the nitrogen. The attached group is a heterocycle containing a benzoxazepine ring, which is further substituted with fluorine atoms and methyl groups.

Scientific Research Applications

2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Material Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry research.

Preparation Methods

The synthesis of 2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Benzoxazepine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzoxazepine ring.

    Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Benzamide Group: The final step involves the coupling of the benzoxazepine derivative with a benzoyl chloride derivative under basic conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions .

Chemical Reactions Analysis

2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide include other benzamide derivatives with different substituents. These compounds may share similar structural features but differ in their chemical and biological properties. Examples of similar compounds include:

    2,6-difluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide: This compound has a thiazole ring instead of a benzoxazepine ring.

    (3,3’-difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane): This compound contains a bithiophene ring system.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzoxazepine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O3/c1-19(2)10-26-15-9-11(7-8-14(15)23(3)18(19)25)22-17(24)16-12(20)5-4-6-13(16)21/h4-9H,10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYSALAHRKPESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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